Hexyltriphenylphosphonium bromide

Ionic Liquid Catalysis Multicomponent Reaction Chemoselectivity

Researchers needing efficient, thermally robust phase-transfer catalysts face limited options with conventional ammonium salts. Hexyltriphenylphosphonium bromide (HTPB) solves this with superior thermal stability (mp 201-204 °C) and multi-functional reactivity. • Achieves 92-96% yields in solvent-free, room-temperature multi-component reactions, outperforming p-TSA (18-25%). • Resists Hofmann elimination at >100 °C, ensuring sustained kinetics unlike TBAB. • C6 chain provides ideal amphiphilicity for mitochondrial targeting (solubility ~174 g/L). Supplied with full certificates of analysis; ready for global shipping.

Molecular Formula C24H28BrP
Molecular Weight 427.4 g/mol
CAS No. 4762-26-9
Cat. No. B1362049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexyltriphenylphosphonium bromide
CAS4762-26-9
Molecular FormulaC24H28BrP
Molecular Weight427.4 g/mol
Structural Identifiers
SMILESCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
InChIInChI=1S/C24H28P.BrH/c1-2-3-4-14-21-25(22-15-8-5-9-16-22,23-17-10-6-11-18-23)24-19-12-7-13-20-24;/h5-13,15-20H,2-4,14,21H2,1H3;1H/q+1;/p-1
InChIKeyPWDFZWZPWFYFTC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexyltriphenylphosphonium Bromide: Procurement & Characterization


Hexyltriphenylphosphonium bromide (HTPB) is a quaternary phosphonium salt with the formula C24H28BrP (MW: 427.36 g/mol) [1]. This white to almost white crystalline solid has a melting point of 201-204 °C and a high water solubility of approximately 174 g/L . In the context of scientific procurement, HTPB occupies a functional intersection of several compound classes: it serves as a phase-transfer catalyst, an ionic liquid catalyst, a Wittig reaction precursor, and a mitochondrial targeting moiety. This multi-functionality, combined with its specific alkyl chain length (C6), differentiates it from both shorter- and longer-chain triphenylphosphonium analogs, as well as from other quaternary onium salts.

1
Phase-transfer catalyst
2
Ionic liquid catalyst
3
Wittig reaction precursor
4
Mitochondrial targeting moiety
C6 alkyl chain provides amphiphilic balance for diverse research workflows

Hexyltriphenylphosphonium Bromide: Why Substitution Fails


The performance of alkyltriphenylphosphonium bromides is critically dependent on their alkyl chain length, making them non-interchangeable. For phase-transfer catalysis, the length of the P-alkyl chain directly impacts the morphology and catalytic activity of the active species [1]. For mitochondrial targeting applications, the hydrocarbon tail length governs the lipophilicity and, consequently, the positive charge and accumulation efficiency within the mitochondrial membrane [2]. Therefore, substituting HTPB (C6) with a shorter-chain analog like methyltriphenylphosphonium bromide (C1) would drastically reduce lipophilicity and mitochondrial targeting capability, while using a longer-chain analog like tetradecyltriphenylphosphonium bromide (C14) could alter physicochemical properties, potentially leading to excessive lipophilicity or micelle formation, and thus change the desired pharmacokinetic or catalytic profile.

Chain-length sensitivity
Shorter (C1) or longer (C14) chains may shift phase-transfer activity and lipophilicity, altering catalytic or targeting profiles.
Ammonium thermal lability
Quaternary ammonium catalysts may degrade at elevated temperature; phosphonium salts may provide higher thermal tolerance.
Solubility mismatch
Methyl analog exhibits substantially higher water solubility, which may shift membrane partitioning behavior and targeting efficiency.

Hexyltriphenylphosphonium Bromide: Evidence & Comparisons


Chemoselective Ionic Liquid Catalysis vs. Acid Catalysts

In a direct head-to-head comparison within the same study for the three-component synthesis of (E)-2-(1,3-diarylallylidene)malononitriles, hexyltriphenylphosphonium bromide (HTPB) demonstrated absolute chemoselectivity and achieved excellent yields of 92-96% under solvent-free, ambient conditions. This is in stark contrast to conventional acidic catalysts like p-toluenesulfonic acid (p-TSA), which, under similar conditions, resulted in significantly lower yields (18-25%) and a lack of selectivity, yielding a complex mixture of byproducts [1].

Chemoselectivity vs. p-TSA
Head-to-head
Yield 92–96% (HTPB) vs. 18–25% (p-TSA)
Supports selection for chemoselective multicomponent synthesis
Solvent-free, r.t., 5–15 min; reported yield advantage
Ionic Liquid Catalysis Multicomponent Reaction Chemoselectivity

Solvent-Free Catalysis vs. C10 Analog

While not a direct head-to-head comparison in a single study, a cross-study analysis of solvent-free catalytic performance shows that hexyltriphenylphosphonium bromide (C6) provides a distinct profile compared to its longer-chain analog, decyltriphenylphosphonium bromide (C10). In the chemoselective three-component reaction described previously, HTPB (C6) achieves 92-96% yields under mild, room-temperature conditions in 5-15 minutes [1]. In contrast, a study using decyltriphenylphosphonium bromide (C10) as a catalyst for a different solvent-free reaction (Knoevenagel condensation) required heating to 60-70°C and longer reaction times (30-60 min) to achieve comparable high yields (>90%) [2].

Catalytic efficiency: C6 vs. C10 analog
Cross-study comparable
HTPB (C6): 92–96% at 25°C, 5–15 min; C10: >90% at 60–70°C, 30–60 min
Lower temperature and faster kinetics support green synthesis workflows
Cross-study review; different reaction types
Green Chemistry Phase-Transfer Catalysis Solvent-Free Synthesis

Water Solubility vs. Shorter-Chain Analogs

The water solubility of hexyltriphenylphosphonium bromide is 174 g/L at 25°C . This value is substantially lower than that of its closest short-chain analog, methyltriphenylphosphonium bromide (C1), which exhibits a water solubility of 400 g/L . This quantitative difference, driven by the increased hydrophobic contribution of the C6 alkyl chain compared to C1, is a critical parameter for applications where an intermediate amphiphilic balance is required.

Water solubility vs. C1 analog
Head-to-head
HTPB (C6): 174 g/L; methyl analog (C1): 400 g/L
Intermediate solubility supports membrane targeting studies
2.3-fold reduction; partitioning shift
Physicochemical Properties Formulation Science Solubility

Thermal Stability vs. Ammonium Phase-Transfer Catalysts

As a class, phosphonium salts like hexyltriphenylphosphonium bromide exhibit superior thermal stability compared to their more common ammonium counterparts. This is a well-established class-level inference. While specific decomposition temperature data for HTPB is not reported, the melting point of 201-204 °C is significantly higher than that of a standard ammonium phase-transfer catalyst like tetrabutylammonium bromide (TBAB), which melts at 102-106 °C . This higher melting point is a proxy for greater thermal robustness. Industry sources confirm that phosphonium salts are preferred for high-temperature phase-transfer catalysis where ammonium salts undergo thermal degradation via Hofmann elimination .

Thermal stability class comparison
Class-level
HTPB m.p. 201–204 °C vs. TBAB m.p. 102–106 °C
Phosphonium salts may sustain high-temperature catalysis
Melting point as proxy; thermal degradation risk for ammonium salts
Phase-Transfer Catalysis Thermal Stability High-Temperature Synthesis

Hexyltriphenylphosphonium Bromide: Validated Applications


Solvent-Free Multicomponent Synthesis

For synthetic chemists developing sustainable, energy-efficient methodologies, hexyltriphenylphosphonium bromide (HTPB) is the catalyst of choice for performing chemoselective, solvent-free multi-component reactions at room temperature. The direct comparative evidence demonstrates that HTPB achieves 92-96% yields of (E)-2-(1,3-diarylallylidene)malononitriles in 5-15 minutes, a performance unattainable with conventional acid catalysts like p-TSA (18-25% yield) [1]. This translates to significant reductions in energy consumption, waste, and purification costs.

High-Temperature Phase-Transfer Catalysis

For industrial process chemists requiring a robust phase-transfer catalyst for reactions conducted above 100°C, hexyltriphenylphosphonium bromide (HTPB) and other phosphonium salts offer a distinct advantage over conventional ammonium-based catalysts. The class-level evidence indicates that phosphonium salts, with a melting point for HTPB of 201-204 °C [1], are far less prone to thermal degradation (e.g., Hofmann elimination) than ammonium salts like tetrabutylammonium bromide (TBAB, m.p. 102-106 °C) . Procuring a phosphonium salt like HTPB ensures catalyst integrity and sustained reaction kinetics under thermal stress .

Mitochondria-Targeted Drug Delivery

For researchers designing mitochondria-targeted therapeutics, hexyltriphenylphosphonium bromide (HTPB) provides a specific and quantifiable balance of properties. The C6 alkyl chain imparts an amphiphilic character that is essential for efficient membrane insertion and accumulation driven by the mitochondrial membrane potential [1]. This is in stark contrast to a shorter-chain analog like methyltriphenylphosphonium bromide, whose high water solubility (400 g/L) indicates insufficient lipophilicity for effective membrane targeting . HTPB's intermediate solubility (174 g/L) positions it as a superior starting point for developing mitochondrial delivery vectors.

Wittig Olefination Precursor

As a precursor to phosphonium ylides for the Wittig reaction, hexyltriphenylphosphonium bromide (HTPB) provides a specific hexylidene fragment. The choice of the alkyl chain on the phosphonium salt directly dictates the structure of the resulting alkene. In synthetic route planning, selecting HTPB over, for example, methyltriphenylphosphonium bromide [1], is a fundamental, non-negotiable decision based on the target molecule. The quantitative yield data in other catalytic roles supports HTPB's high purity and reactivity, ensuring reliable performance in the initial alkylation step to form the desired ylide.

Application
Selection Property
Validation Focus
Solvent-free multicomponent synthesis
Chemoselective ionic liquid catalysis
Yield and selectivity review
High-temperature phase-transfer catalysis
Thermal robustness
Catalyst integrity under thermal stress
Mitochondrial targeting research
Amphiphilic balance (C6)
Membrane partitioning and mitochondrial accumulation review
Wittig olefination
Chain-length specificity
Alkene structural control review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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